1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-2-one is an organic compound with a unique structure that includes an amino group, an ethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-2-one typically involves the reaction of 2-amino-5-ethoxybenzene with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloropropanone moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanone moiety can undergo nucleophilic attack, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Amino-5-methoxy-phenyl)-ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-Amino-5-ethoxyphenyl)acetic acid: Contains an acetic acid moiety instead of a chloropropanone moiety.
Uniqueness: 1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-(2-amino-5-ethoxyphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-10-3-4-11(13)8(6-10)5-9(14)7-12/h3-4,6H,2,5,7,13H2,1H3 |
InChI Key |
ODMKFTXQGUCAJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)CC(=O)CCl |
Origin of Product |
United States |
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